

N-Chloro-2-fluoroacetamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Chloro-2-fluoroacetamide*

Cat. No.: *B15476607*

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **N-Chloro-2-fluoroacetamide** is a halogenated amide of significant interest in chemical synthesis and biological studies. Its unique structure, featuring both chlorine and fluorine atoms on the acetamide backbone, imparts distinct reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of **N-Chloro-2-fluoroacetamide**, with a focus on experimental details and potential applications in research and development.

Core Chemical Properties

N-Chloro-2-fluoroacetamide is an organic compound with the molecular formula C_2H_2ClFNO . The presence of both a reactive N-chloro bond and a carbon-fluorine bond makes it a versatile reagent and a subject of interest for studying the effects of halogenation on molecular properties.

Table 1: Physical and Chemical Properties of **N-Chloro-2-fluoroacetamide**

Property	Value	Source
Molecular Formula	C ₂ H ₂ ClFNO	Smolecule[1]
Molecular Weight	111.50 g/mol	Smolecule[1]
CAS Number	35077-08-8	Smolecule[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Synthesis of N-Chloro-2-fluoroacetamide

While specific, detailed experimental protocols for the synthesis of **N-Chloro-2-fluoroacetamide** are not readily available in the public domain, general synthetic strategies for N-chloroamides can be adapted.

Experimental Protocol: General Synthesis of N-Chloroamides via N-Chlorination

This protocol is a generalized procedure based on the N-chlorination of amides using trichloroisocyanuric acid (TCICA), a stable and effective chlorinating agent. This method can be adapted for the synthesis of **N-Chloro-2-fluoroacetamide** from 2-fluoroacetamide.

Materials:

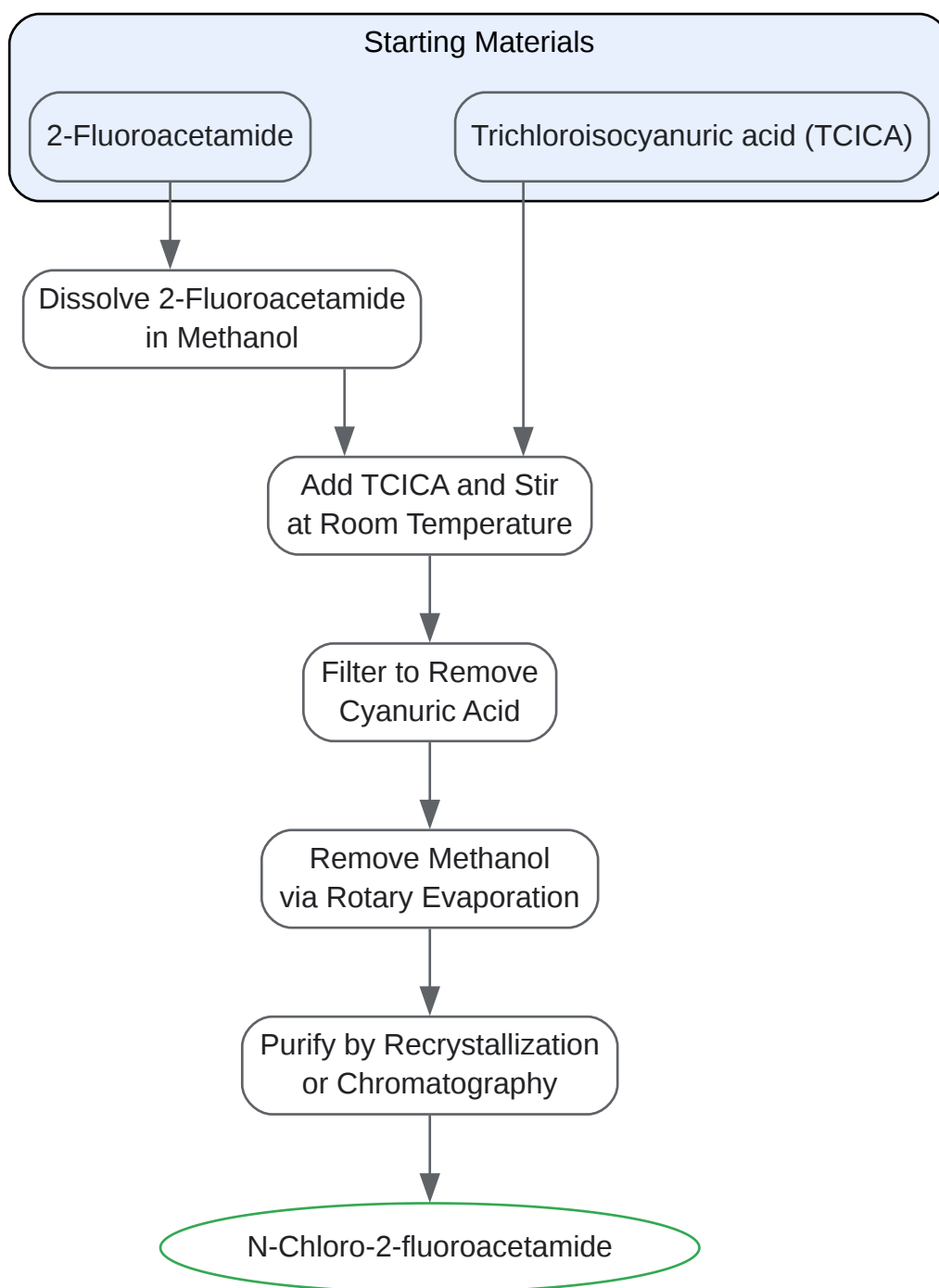
- 2-Fluoroacetamide
- Trichloroisocyanuric acid (TCICA)
- Methanol
- Stirring apparatus
- Filtration apparatus

- Rotary evaporator

Procedure:

- Dissolve 2-fluoroacetamide in methanol in a suitable reaction vessel.
- Add trichloroisocyanuric acid (TCICA) to the solution. A slight excess of TCICA may be required to ensure complete conversion.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solid cyanuric acid byproduct is removed by filtration.
- The methanol is removed from the filtrate by rotary evaporation to yield the crude **N-Chloro-2-fluoroacetamide**.
- Further purification can be achieved by recrystallization or flash chromatography.

Logical Workflow for N-Chloroamide Synthesis



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Caption: General workflow for the synthesis of **N-Chloro-2-fluoroacetamide**.

Chemical Reactivity

The chemical reactivity of **N-Chloro-2-fluoroacetamide** is largely dictated by the polarized N-Cl bond, making the chlorine atom electrophilic and susceptible to attack by nucleophiles. The presence of the fluorine atom on the adjacent carbon can also influence the reactivity of the molecule.

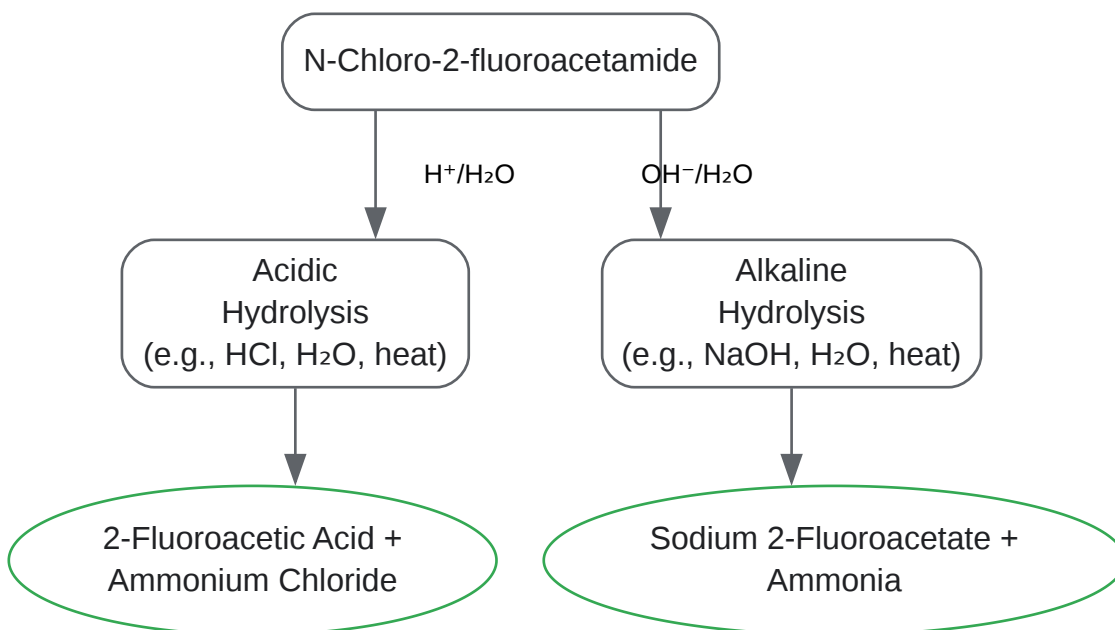
Nucleophilic Substitution

N-Chloro-2-fluoroacetamide is expected to undergo nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. This reactivity makes it a potentially useful reagent for the introduction of the "-NHCOCHF" moiety into other molecules.

Hydrolysis

The amide bond in **N-Chloro-2-fluoroacetamide** can be susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of 2-fluoroacetic acid and hydroxylamine or ammonia, respectively.

General Reaction Scheme for Hydrolysis



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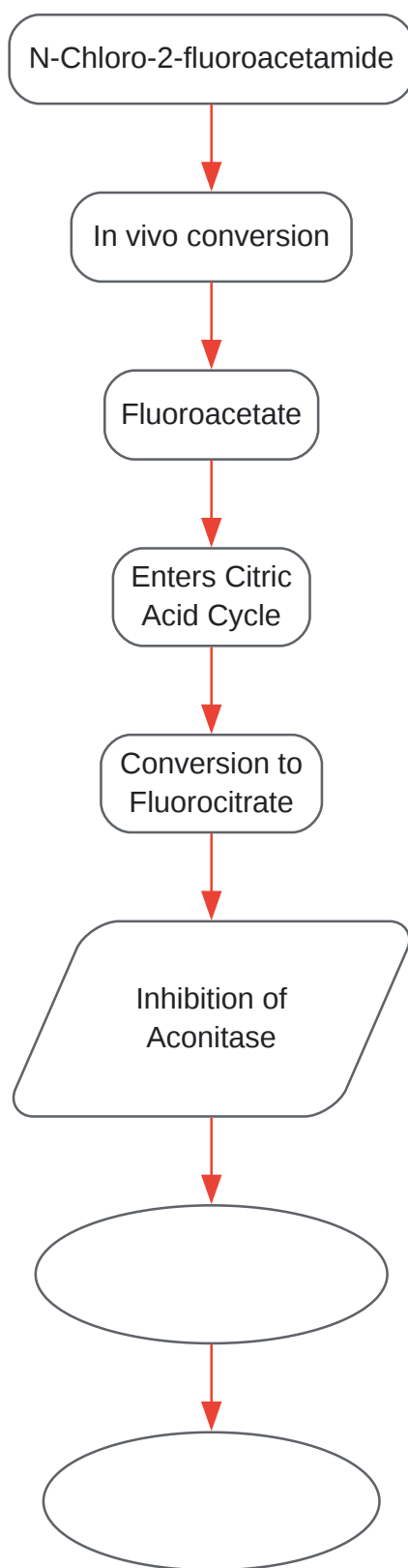
Caption: Hydrolysis pathways of **N-Chloro-2-fluoroacetamide**.

Biological Activity and Signaling Pathways

While no specific studies on the biological activity of **N-Chloro-2-fluoroacetamide** have been identified, compounds with similar structures, such as fluoroacetamide, are known to be toxic due to their ability to disrupt metabolic processes.^[1] It is hypothesized that **N-Chloro-2-fluoroacetamide** may act as an enzyme inhibitor.

The proposed mechanism of toxicity for related fluoroacetamides involves the in vivo conversion to fluoroacetate, which then enters the citric acid cycle. Fluoroacetate is converted to fluorocitrate, a potent inhibitor of the enzyme aconitase. This inhibition leads to a blockage of the citric acid cycle, resulting in cellular energy depletion.

Hypothesized Mechanism of Action



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Caption: Hypothesized metabolic pathway leading to toxicity.

Conclusion

N-Chloro-2-fluoroacetamide is a halogenated amide with potential for diverse applications in chemical synthesis and as a biological probe. While specific experimental data for this compound is limited, its properties and reactivity can be inferred from related N-chloroamides and fluoroacetamides. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and explore its potential as a synthon and a biologically active molecule. The experimental frameworks and logical pathways provided in this guide offer a starting point for researchers interested in investigating this intriguing compound.

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References

- 1. tandfonline.com [tandfonline.com]
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